1-(Pyrrolidin-1-yl)-2-((5-(o-tolyl)-1,3,4-oxadiazol-2-yl)thio)ethanone
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Overview
Description
1-(Pyrrolidin-1-yl)-2-((5-(o-tolyl)-1,3,4-oxadiazol-2-yl)thio)ethanone is a synthetic organic compound that features a pyrrolidine ring, an oxadiazole ring, and a thioether linkage
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Pyrrolidin-1-yl)-2-((5-(o-tolyl)-1,3,4-oxadiazol-2-yl)thio)ethanone typically involves the following steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized by the cyclization of a hydrazide with a carboxylic acid derivative under dehydrating conditions.
Thioether Formation: The oxadiazole derivative is then reacted with a thiol compound to introduce the thioether linkage.
Pyrrolidine Attachment: Finally, the pyrrolidine ring is introduced through nucleophilic substitution, where the thioether intermediate reacts with a pyrrolidine derivative.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of catalysts to enhance reaction rates.
Chemical Reactions Analysis
Types of Reactions: 1-(Pyrrolidin-1-yl)-2-((5-(o-tolyl)-1,3,4-oxadiazol-2-yl)thio)ethanone can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The oxadiazole ring can be reduced under specific conditions to yield different heterocyclic compounds.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, catalytic hydrogenation.
Substitution: Alkyl halides, acyl chlorides.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced heterocycles.
Substitution: Functionalized pyrrolidine derivatives.
Chemistry:
Catalysis: The compound can be used as a ligand in coordination chemistry, facilitating various catalytic processes.
Material Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic properties.
Biology and Medicine:
Drug Development: The compound’s structural features suggest potential as a pharmacophore in the design of new therapeutic agents, particularly for targeting specific enzymes or receptors.
Biological Probes: It can be used in the development of probes for studying biological processes at the molecular level.
Industry:
Polymer Science: The compound can be incorporated into polymers to modify their properties, such as increasing thermal stability or altering mechanical strength.
Mechanism of Action
The mechanism by which 1-(Pyrrolidin-1-yl)-2-((5-(o-tolyl)-1,3,4-oxadiazol-2-yl)thio)ethanone exerts its effects depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The oxadiazole ring can participate in hydrogen bonding and π-π interactions, while the thioether linkage can influence the compound’s lipophilicity and membrane permeability.
Comparison with Similar Compounds
1-(Pyrrolidin-1-yl)-2-(phenylthio)ethanone: Lacks the oxadiazole ring, making it less versatile in terms of hydrogen bonding and electronic properties.
2-((5-Phenyl-1,3,4-oxadiazol-2-yl)thio)ethanone: Lacks the pyrrolidine ring, which may reduce its potential as a pharmacophore.
Uniqueness: 1-(Pyrrolidin-1-yl)-2-((5-(o-tolyl)-1,3,4-oxadiazol-2-yl)thio)ethanone is unique due to the combination of the pyrrolidine ring, oxadiazole ring, and thioether linkage, which together confer a distinct set of chemical and biological properties. This makes it a valuable compound for diverse applications in research and industry.
Properties
IUPAC Name |
2-[[5-(2-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-1-pyrrolidin-1-ylethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O2S/c1-11-6-2-3-7-12(11)14-16-17-15(20-14)21-10-13(19)18-8-4-5-9-18/h2-3,6-7H,4-5,8-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
USKMXZSLPSXIPU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NN=C(O2)SCC(=O)N3CCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>45.5 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49716163 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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